Dibutyl sulfone

Solvent selection Phase-change materials Electrolyte formulation

Dibutyl sulfone (di-n-butyl sulfone, CAS 598-04-9) is a symmetrical, acyclic aliphatic sulfone with the formula [CH₃(CH₂)₃]₂SO₂ and a molecular weight of 178.29 g·mol⁻¹. It belongs to the broader sulfone class (R–SO₂–R′) but differs from cyclic analogs such as sulfolane and aryl-terminated members like diphenyl sulfone in ways that directly affect its fitness for specific industrial and research applications.

Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
CAS No. 598-04-9
Cat. No. B146179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl sulfone
CAS598-04-9
Molecular FormulaC8H18O2S
Molecular Weight178.29 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)CCCC
InChIInChI=1S/C8H18O2S/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
InChIKeyAIDFJGKWTOULTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Sulfone (CAS 598-04-9) Procurement Guide: Distinguishing the C8 Acyclic Sulfone from Generic Alternatives


Dibutyl sulfone (di-n-butyl sulfone, CAS 598-04-9) is a symmetrical, acyclic aliphatic sulfone with the formula [CH₃(CH₂)₃]₂SO₂ and a molecular weight of 178.29 g·mol⁻¹ [1]. It belongs to the broader sulfone class (R–SO₂–R′) but differs from cyclic analogs such as sulfolane and aryl-terminated members like diphenyl sulfone in ways that directly affect its fitness for specific industrial and research applications. The compound is a white crystalline solid at ambient temperature (mp 43–45 °C) with a boiling range of 287–295 °C and a flash point of 143 °C, reflecting both moderate volatility and a wide liquid handling window . These physical constants, combined with its aprotic polar character and documented thermochemical stability, define a selection space where dibutyl sulfone can outperform or underperform closely related sulfones depending on the process requirement [2].

Why Dibutyl Sulfone Cannot Be Freely Swapped with Sulfolane, Dimethyl Sulfone, or Diphenyl Sulfone


Although all sulfones share the –SO₂– functional group, the nature of the R groups dictates melting point, thermal decomposition threshold, solvation power, and chemical reactivity in ways that preclude casual interchange [1]. Dibutyl sulfone’s intermediate melting point (43–45 °C) places it between the low-melting sulfolane (≈27 °C) and the high-melting dimethyl sulfone (≈109 °C) or diphenyl sulfone (≈123 °C), directly affecting handling logistics and low-temperature storage stability [2]. In oxidative desulfurization, dibutyl sulfone undergoes complete sulfur removal under conditions where aryl sulfones remain inert, meaning that a process designed around dibutyl sulfone’s reactivity cannot replicate performance with a generic “sulfone” substitute [3]. Furthermore, its unique plasticizer behavior – requiring co-formulation to avoid crystallization – highlights a compatibility profile that is absent in many commodity sulfones [4]. These quantifiable differences form the basis for the evidence-driven procurement decisions detailed below.

Head-to-Head Quantitative Differentiation of Dibutyl Sulfone Versus Its Closest Comparators


Melting Point Engineering: 43–45 °C Places Dibutyl Sulfone Between Sulfolane (27 °C) and Dimethyl Sulfone (109 °C)

Dibutyl sulfone exhibits a melting point of 43–45 °C, which is approximately 16–18 °C higher than sulfolane (27.5 °C) and approximately 64–66 °C lower than dimethyl sulfone (109 °C) [1]. This intermediate melting point avoids the room-temperature solidification risk of sulfolane while remaining processable at moderate temperatures, unlike dimethyl sulfone, which demands energy-intensive heating to liquefy. Diphenyl sulfone, with a melting point of 123–129 °C, lies even further beyond practical ambient processing [2].

Solvent selection Phase-change materials Electrolyte formulation

Thermal Decomposition Onset >350 °C: Acyclic Aliphatic Sulfones Tolerate Higher Temperatures Than Expected from Bond Dissociation Energies

The onset of thermal decomposition for acyclic aliphatic sulfones – including both dimethyl sulfone and di-n-butyl sulfone – was measured at >350 °C, a value substantially higher than predictions based on the homolytic bond dissociation energy of the C–S bond would suggest [1]. This thermal robustness is shared across the acyclic aliphatic subclass, distinguishing these molecules from cyclic aliphatic sulfones such as sulfolane when long-term high-temperature stability is required. In contrast, sulfones attached to two aromatic groups also decompose above 350 °C, but their higher melting points reduce the practical liquid-phase operating window.

High-temperature solvent Thermal stability Oxidative desulfurization

100% Desulfurization of Di-n-Butyl Sulfone in One Hour Versus Aryl Sulfones That Remain Unaffected

When treated with ZnCl₂ and ferric iron at 200 °C, di-n-butyl sulfone was completely desulfurized within one hour and fragmented to oxidized paraffins. Under identical conditions, dibenzothiophene sulfone and diphenyl sulfone were unaffected, demonstrating zero conversion [1]. This represents a binary selectivity: quantitative sulfur removal from the C₄ aliphatic sulfone versus complete inertness of the aryl sulfones.

Coal desulfurization Oxidative desulfurization Sulfur removal

Heat of Formation Gap: Di-n-Butyl Sulfone (ΔfH°gas −121.84 kcal mol⁻¹) Is Thermodynamically More Stable Than Dimethyl Sulfone by Approximately 13 kcal mol⁻¹

The gas-phase standard enthalpy of formation of di-n-butyl sulfone has been determined as −121.84 ± 0.76 kcal mol⁻¹ by combustion calorimetry, reanalyzed by Cox and Pilcher [1]. In contrast, dimethyl sulfone has a reported ΔfH°gas of −108.3 kcal mol⁻¹ [2]. The additional exothermicity of approximately 13 kcal mol⁻¹ for dibutyl sulfone reflects the contribution of the longer alkyl chains to the overall heat content and is significant for thermodynamic cycle calculations and safety assessments.

Thermochemistry Reaction enthalpy modeling Process safety

Plasticizer Compatibility: Dibutyl Sulfone Crystallizes Unacceptably Unless Co-Formulated with Dibutyl Phthalate

In polyvinyl acetaldehyde acetal resin sheets, dibutyl sulfone used alone at 50 parts per 100 parts resin crystallizes out within a few days, whereas dibutyl phthalate exudes from the resin. However, a synergistic mixture of 30–70% dibutyl sulfone with 70–30% dibutyl phthalate at ≥40 phr produces permanently transparent, elasticized sheets without phase separation [1]. This behavior contrasts sharply with monomeric plasticizers such as dioctyl phthalate or with dimethyl sulfone, which do not require co-formulation for compatibility.

Polymer plasticization Safety glass Formulation stability

Evidence-Backed Application Scenarios for Dibutyl Sulfone in Research and Industrial Procurement


Oxidative Desulfurization of Hydrocarbon Feedstocks: Exploiting Quantitative Sulfur Removal Selectivity

Dibutyl sulfone, or its precursor dibutyl sulfide, is the preferred sulfone intermediate in oxidative desulfurization (ODS) processes where the final step requires complete sulfur elimination. Unlike aryl sulfones, which resist desulfurization under mild reductive conditions, dibutyl sulfone achieves 100% conversion to sulfur-free hydrocarbons in 1 h at 200 °C with ZnCl₂/Fe³⁺ [1]. This binary selectivity allows process designers to target aliphatic sulfur species with confidence that the oxidized sulfone will not persist as a recalcitrant by-product. Procurement teams evaluating ODS solvent systems should therefore specify dibutyl sulfone (or its dialkyl sulfide precursor) when the refinery or coal-derived stream is rich in aliphatic thioethers.

High-Temperature Aprotic Reaction Medium: Leveraging the 300 °C Liquid Window

With a melting point of 43–45 °C and a thermal decomposition onset exceeding 350 °C, dibutyl sulfone offers an exceptionally wide liquid-phase operating window of approximately 300 °C as an aprotic polar solvent [1]. This surpasses the practical high-temperature capability of sulfolane (which has a lower boiling point of 285 °C and may thermally degrade sooner) and avoids the energy penalty of melting dimethyl sulfone (mp 109 °C) before use. Chemical engineers designing high-temperature nucleophilic substitution or organometallic reactions can specify dibutyl sulfone as the solvent when the process requires prolonged heating above 250 °C without solvent decomposition.

Lithium-Ion Battery Electrolyte Co-Solvent: Tuning Melting Point and Electrochemical Stability

Recent research proposes aliphatic sulfones as aprotic electrolyte solvents for Li-ion cells due to their chemical stability and resistance to high-voltage decomposition [1]. Dibutyl sulfone’s intermediate melting point and ability to form eutectic mixtures with other sulfones enables the formulation of liquid electrolytes that remain fluid at lower temperatures than pure dimethyl sulfone while maintaining the >350 °C thermal stability of the sulfone class [2]. Patent literature also describes binary sulfolane–dialkyl sulfone mixtures that are liquid at room temperature, where dibutyl sulfone can serve as the dialkyl sulfone component to depress the melting point of sulfolane [3]. Battery researchers and electrolyte manufacturers should evaluate dibutyl sulfone when the target is a non-flammable, high-boiling electrolyte with a melting point below ambient.

Safety-Glass Interlayer Plasticization: Co-Formulated Dibutyl Sulfone–Phthalate Blends

For laminated safety glass using polyvinyl acetal resins, dibutyl sulfone must be procured as part of a defined binary plasticizer system with dibutyl phthalate (30–70% of each component) to achieve permanent transparency, elasticity, and freedom from exudation or crystallization [1]. This co-formulation requirement is unique among sulfone plasticizers and mandates dual sourcing. Industrial buyers producing PVB or similar acetal-based interlayers can adopt this system when the desired product specification demands both the high refractive index stability of sulfone-containing plasticizers and long-term mechanical integrity without plasticizer migration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.